molecular formula C12H15NO3S B12216967 2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol

2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol

Cat. No.: B12216967
M. Wt: 253.32 g/mol
InChI Key: ULVCCXPLEAHNPV-UHFFFAOYSA-N
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Description

2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a phenol group, an imine linkage, and a tetrahydrothiophene ring with a sulfone group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol typically involves the following steps:

    Formation of the Imine Linkage: The initial step involves the condensation of 3-methyl-1,1-dioxidotetrahydrothiophene-3-amine with salicylaldehyde under acidic or basic conditions to form the imine linkage.

    Cyclization and Oxidation: The intermediate product undergoes cyclization and subsequent oxidation to introduce the sulfone group, resulting in the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to oxidative stress, inflammation, and cell signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers: These compounds share a similar tetrahydrothiophene ring with a sulfone group.

    Phenol Derivatives: Compounds with phenol groups that exhibit similar chemical reactivity.

Uniqueness

2-{(E)-[(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is unique due to its specific combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a wide range of biological activities

Properties

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

2-[(3-methyl-1,1-dioxothiolan-3-yl)iminomethyl]phenol

InChI

InChI=1S/C12H15NO3S/c1-12(6-7-17(15,16)9-12)13-8-10-4-2-3-5-11(10)14/h2-5,8,14H,6-7,9H2,1H3

InChI Key

ULVCCXPLEAHNPV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)N=CC2=CC=CC=C2O

Origin of Product

United States

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